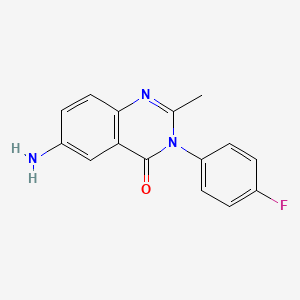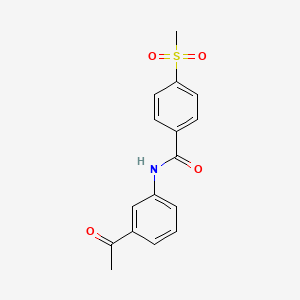
6-amino-3-(4-fluorophenyl)-2-methylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 6-amino-3-(4-fluorophenyl)-2-methylquinazolin-4(3H)-one, is a derivative of quinazolinone, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. Quinazolinones are known for their diverse pharmacological activities, and modifications on the quinazoline ring can lead to compounds with various biological activities.
Synthesis Analysis
The synthesis of quinazolinone derivatives can be achieved through different methods. For instance, a catalyst-free green synthesis of related quinazolinone compounds has been reported, where derivatives were synthesized via a one-pot four-component cyclocondensation reaction under ultrasonic conditions, offering advantages such as high yields and shorter reaction times . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic approaches could potentially be applied.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives can be studied using spectroscopic methods such as FT-IR, FT-Raman, and NMR. For example, the structure of a related compound, 3-{[(4-fluorophenyl)methylene]amino}-2-phenylquinazolin-4(3H)-one, was analyzed using FT-Raman and FT-IR spectroscopy, and the vibrational wavenumbers were computed and compared with experimental data . These techniques are crucial for confirming the chemical structure and understanding the electronic properties of the compound.
Chemical Reactions Analysis
Quinazolinone derivatives can participate in various chemical reactions. The reactivity of such compounds can be influenced by the substituents on the quinazoline ring. For instance, Schiff bases of quinazolinone derivatives have been synthesized by condensation reactions with different aromatic aldehydes . The presence of a fluorophenyl group, as in the compound of interest, could affect the reactivity and the types of chemical reactions it can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives can vary widely depending on the substituents attached to the core structure. For example, the fluorescence properties of 6-methoxy-4-quinolone, a related compound, were studied, showing strong fluorescence with a large Stokes' shift in aqueous media and high stability against light and heat . While the specific properties of this compound are not provided, similar analyses could be conducted to determine its photophysical and thermal stability characteristics.
科学的研究の応用
Synthesis and Biological Activities
- Antipsychotic and Anticonvulsant Activities : A study by Kaur, Saxena, & Kumar (2010) explored the synthesis of thiadiazolylpyridinyl/indolylisoxazolyl quinazolinone-4-Ones, closely related to 6-amino-3-(4-fluorophenyl)-2-methylquinazolin-4(3H)-one, and found them to have antipsychotic and anticonvulsant activities.
Spectroscopic Studies
- Vibrational Wavenumbers and Hyperpolarizability : Panicker et al. (2009) conducted FT-IR, FT-Raman, and DFT calculations on a similar compound, providing insights into its spectroscopic properties and first hyperpolarizability.
Antibacterial Properties
- Potent Antibacterial Activities : Kuramoto et al. (2003) discovered novel N-1 substituents in naphthyridones and quinolones, exhibiting potent antibacterial activities against Gram-positive and Gram-negative bacteria.
Antimicrobial and Anti-inflammatory Properties
- Antimicrobial and Analgesic Activities : Research by Sahu et al. (2008) on 2-methyl-3-aminoquinazolin-4(3H)-ones Schiff bases revealed significant antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities.
Antitumor Activity
- Anticancer Potential : A study by Huang et al. (2012) demonstrated the potent anti-cancer activity of 4‐(4‐fluorophenyl)amino‐5,6,7‐trimethoxyquinazoline, closely related to the queried compound, in various tumor cells.
Antioxidant Studies
- Antioxidant Capabilities : Al-azawi (2016) reported on the synthesis and antioxidant studies of quinazolin derivatives, highlighting their potential as effective antioxidants.
Anti-tuberculosis Properties
- Fighting Tuberculosis : Panneerselvam et al. (2016) synthesized novel quinazolin-4(3H)-one compounds that exhibited highly potent anti-tuberculosis activity.
β₁-Adrenergic Receptor Antagonism
- Adrenergic Receptor Antagonism : Stephenson et al. (2011) synthesized derivatives of β₁-adrenergic receptor antagonist HX-CH 44, including a compound structurally similar to the queried compound, showing potential as adrenergic receptor antagonists.
Halogenation and Schiff Base Formation
- Synthesis and Schiff Base Formation : Sayyed et al. (2006) researched the direct halogenation of 3-amino-2-methylquinazolin-4(3H)-ones, leading to the creation of new potentially active Schiff bases.
Anticancer Properties and Molecular Docking
- Indole-Aminoquinazoline Hybrids : Mphahlele et al. (2018) developed indole-aminoquinazoline hybrids with significant anticancer properties, as shown through molecular docking studies.
Novel Quinazolin-4 (3H)-one Synthesis
- Novel Complex Synthesis : Xi (2014) synthesized a novel quinazolin-4 (3H)-one complex with 1,2,3-Triazoles moiety, demonstrating innovative approaches in compound synthesis.
Potent Apoptosis Inducer
- Apoptosis Induction and Anticancer Candidate : Sirisoma et al. (2009) identified N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and an effective anticancer agent.
Green Synthesis and Ultrasonic Condition
- Catalyst-Free Synthesis : Govindaraju et al. (2016) presented a catalyst-free green synthesis of novel quinolin-5(1H)-ones under ultrasonic conditions, highlighting an environmentally friendly approach.
New 2-PQs Antitumor Agents
- Design and Synthesis of 2-PQs : Chou et al. (2010) worked on the design, synthesis, and evaluation of 2-phenylquinolin-4-ones as potent antitumor agents.
Anti-inflammatory and Analgesic Agents
- Synthesis of Anti-inflammatory Agents : Farag et al. (2012) synthesized novel 4(3H)-quinazolinone derivatives showing potential as anti-inflammatory and analgesic agents.
Oxidative Addition and Triazoles Formation
- Oxidative Addition Studies : Buchaka et al. (2004) explored the oxidative addition of N-aminophthalimide and 3-amino-2-methylquinazolin-4(3H)-one to azocyclopentenes, forming triazoles and azoaziridines.
Antimicrobial Activity of Pyrazolopyranopyrimidine
- Polysubstituted and Condensed Derivatives : Hafez et al. (2015) synthesized polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives with notable antimicrobial activity.
Melanin-Concentrating Hormone Receptor 1 Antagonists
- 3-Aminomethylquinolines as Antagonists : Kasai et al. (2012) developed 3-aminomethylquinoline derivatives as human MCH receptor 1 antagonists, potentially useful in obesity treatment.
特性
IUPAC Name |
6-amino-3-(4-fluorophenyl)-2-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c1-9-18-14-7-4-11(17)8-13(14)15(20)19(9)12-5-2-10(16)3-6-12/h2-8H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSULBGGFFKZBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)N)C(=O)N1C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2508732.png)
![5-[(2-Fluorophenyl)methylthio]-3-(trifluoromethyl)-1,2,4-triazole-4-ylamine](/img/structure/B2508736.png)
![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2508737.png)
![2-{2-[2-(methylamino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2508739.png)
![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2508740.png)
![4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid](/img/structure/B2508741.png)
![N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine](/img/structure/B2508742.png)
![(E)-4-(Dimethylamino)-N-[(1-ethoxycyclopentyl)methyl]but-2-enamide](/img/structure/B2508744.png)
![3'-Nitro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B2508745.png)



![(2,6-Dimethylmorpholino)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2508753.png)